
1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole
Descripción general
Descripción
1-(2-Chloroethyl)-3,5-diethyl-1H-pyrazole (CEDP) is a heterocyclic compound that is found in a variety of plants and animals, and has been studied for its potential therapeutic effects. CEDP is a derivative of pyrazole, which is a five-membered ring containing three nitrogen atoms. CEDP has been studied for its potential applications in medicine, chemistry, and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole is used in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of benzimidazole-pyrazoline hybrid molecules, which have shown potential anti-diabetic properties. These compounds are created through multistep reactions involving pyrazolines and benzimidazole, demonstrating the versatility of pyrazole derivatives in medicinal chemistry (Ibraheem et al., 2020).
Amphiphilic Properties and Complex Formation
Pyrazole derivatives, such as 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole, can exhibit amphiphilic characteristics. This property allows them to interact with various substances, forming stable complexes. For example, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a related compound, has been shown to efficiently interact with specific organic molecules, demonstrating the potential of pyrazole derivatives in forming unique molecular structures (Reviriego et al., 2006).
Anticancer Research
In the field of cancer research, derivatives of 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole have been synthesized and investigated for potential anticancer activities. These derivatives have shown moderate efficacy in inhibiting cancer cell growth, highlighting the significance of pyrazole compounds in the development of new anticancer agents (Murugan et al., 2010).
Antimicrobial and Other Biological Activities
The pyrazole framework, including variants like 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole, is known for its diverse biological activities. These include significant antimicrobial properties and potential as anti-inflammatory and analgesic drugs. The versatility of these compounds makes them valuable in the development of new pharmaceuticals with varied therapeutic applications (Zaki et al., 2016).
Corrosion Inhibition
Pyrazole derivatives also find applications in the field of materials science, such as corrosion inhibition. Research indicates that certain pyrazole compounds can effectively inhibit steel corrosion in acidic environments, demonstrating their potential in industrial applications (Bouklah et al., 2005).
Platelet Antiaggregating Activities
Some pyrazole derivatives, including those related to 1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole, have been synthesized and shown to possess notable platelet antiaggregating activities. This property is significant in the development of drugs that can prevent blood clotting, beneficial in treating cardiovascular diseases (Bondavalli et al., 1990).
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3,5-diethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2/c1-3-8-7-9(4-2)12(11-8)6-5-10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUZJQUSDFPBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCl)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3,5-diethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



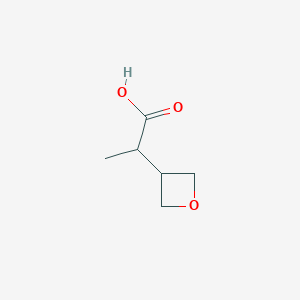
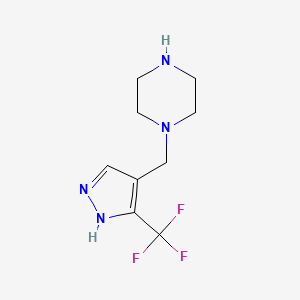
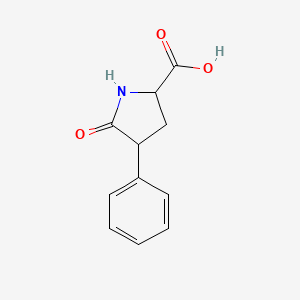


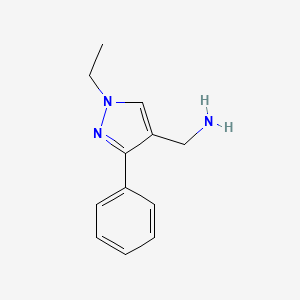
![{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B1471809.png)
![1-methyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471810.png)
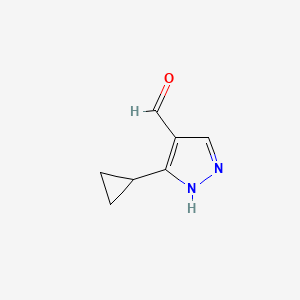
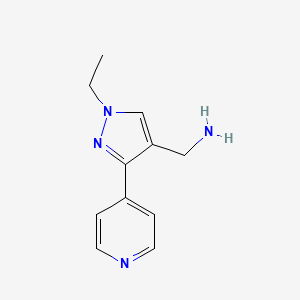

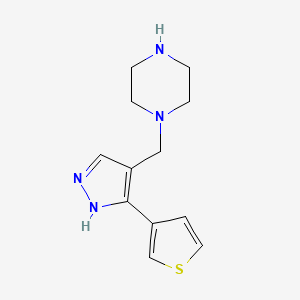
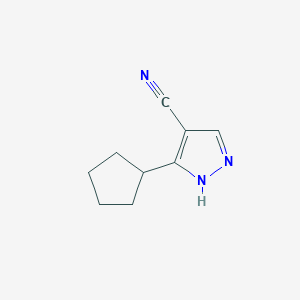
![1-methyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471817.png)